3-(2-Aminoethoxy)butan-2-ol
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Overview
Description
3-(2-Aminoethoxy)butan-2-ol is an organic compound with the molecular formula C6H15NO2 It consists of a butanol backbone with an aminoethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)butan-2-ol can be achieved through several methods. One common approach involves the reaction of butan-2-one with an appropriate amine under reducing conditions. For example, butan-2-one can be reacted with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides.
Major Products Formed
Oxidation: Oxidation of this compound can yield butan-2-one or butanal.
Reduction: Reduction can produce various alcohols or amines depending on the specific conditions used.
Substitution: Substitution reactions can lead to the formation of different substituted amines or ethers.
Scientific Research Applications
3-(2-Aminoethoxy)butan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-Aminoethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Butan-2-ol: A simple alcohol with a similar backbone but lacking the aminoethoxy substituent.
2-Aminoethanol: An amino alcohol with a shorter carbon chain.
3-Aminobutan-2-ol: A similar compound with an amino group directly attached to the butanol backbone .
Uniqueness
3-(2-Aminoethoxy)butan-2-ol is unique due to the presence of both an amino group and an ethoxy group on the butanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H15NO2 |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-(2-aminoethoxy)butan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-5(8)6(2)9-4-3-7/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
HCRFVAHNVCGYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OCCN)O |
Origin of Product |
United States |
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